
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1 and a hydroxycarbamimidoyl substituent at position 2. The hydroxycarbamimidoyl group (C(=N-OH)-NH₂) is a key pharmacophore in medicinal chemistry, often associated with metal-binding or enzyme-inhibitory activity . This compound serves as a versatile building block for synthesizing inhibitors, particularly in antimalarial research, where analogous structures have demonstrated high affinity for Plasmodium targets .
Properties
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent position, heterocyclic core, or functional groups. Data are derived from synthesis reports, supplier catalogues, and pharmacological studies.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Position Effects: The 2-substituted piperidine derivative (target compound) likely exhibits distinct conformational flexibility compared to the 3-substituted analog (). Steric and electronic differences may influence binding to biological targets, such as Plasmodium enzymes .
Heterocyclic Core Modifications :
- Replacement of piperidine with piperazine (e.g., in ) introduces an additional nitrogen, altering solubility and hydrogen-bonding capacity.
- The benzo[b]thiophene-containing analog () demonstrates enhanced antimalarial activity due to aromatic ring interactions with hydrophobic enzyme pockets .
Synthetic Routes :
- Hydroxycarbamimidoyl incorporation is typically achieved via refluxing with hydroxylamine (50% aqueous), as demonstrated in . This method yields high-purity products (>95%) .
Physicochemical Properties :
- The tert-butyl group enhances lipophilicity , improving membrane permeability in drug candidates.
- Discrepancies in molecular formulas (e.g., vs. 4) highlight the need for rigorous analytical validation in commercial catalogues .
Biological Activity
Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (CAS 479080-30-3) is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing available data from research studies and case analyses.
- Molecular Formula : C₁₁H₁₈N₄O₃
- Molecular Weight : 238.29 g/mol
- CAS Number : 479080-30-3
The compound features a piperidine ring, which is significant for its interaction with biological targets, potentially influencing its pharmacological properties.
Efficacy Studies
A review of efficacy studies indicates that compounds with piperidine moieties often display a range of biological activities, including:
- Neurotransmission Modulation : Compounds similar to this compound have been shown to enhance neurotransmission through GABAergic pathways, which could be beneficial in treating anxiety and depression .
- Potential Anticancer Activity : Some piperidine derivatives have been explored for their anticancer properties, highlighting the need for further investigation into the specific effects of this compound in cancer models.
Case Studies
Safety and Toxicology
While specific safety data for this compound is limited due to its discontinuation in commercial production, general safety profiles for piperidine derivatives suggest moderate toxicity levels. Standard laboratory precautions should be observed when handling this compound.
Preparation Methods
Starting Material Preparation
- tert-butyl 2-aminopiperidine-1-carboxylate or related 2-substituted piperidine derivatives are used as starting points.
- The nitrogen at position 1 is protected with a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Hydroxycarbamimidoyl Group
- The hydroxycarbamimidoyl group (an amidoxime) is introduced by reacting the corresponding nitrile or amide precursor with hydroxylamine under controlled conditions.
- The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to facilitate nucleophilic attack.
Reaction Conditions
- Temperature control is critical; reactions are generally conducted between 70°C and 105°C to optimize conversion while minimizing decomposition.
- Stirring under inert atmosphere (nitrogen) is employed to prevent oxidation or moisture-sensitive side reactions.
Workup and Isolation
- After completion, the reaction mixture is cooled, and water is added to precipitate the product.
- The solid is filtered, washed with water to remove inorganic salts and impurities, and dried under vacuum.
Representative Reaction Example and Yield
Step | Reaction Description | Conditions | Yield |
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1 | Coupling of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate | Stirred at 100–105°C under nitrogen for 24 h in NMP with potassium carbonate | 95% |
2 | Conversion to tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate via hydroxylamine treatment | Reaction in polar aprotic solvent, temperature control 70–80°C | Not explicitly reported |
Note: The above example is adapted from a related piperidine carboxylate synthesis protocol, illustrating typical reaction conditions and yields for similar compounds.
Analytical Characterization and Purity Assessment
- Enantiomeric purity and structural confirmation are typically performed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction techniques.
- The compound’s molecular formula is C11H21N3O3 with a molecular weight of approximately 243 Da.
- Physicochemical properties such as logP (~0.89), polar surface area (~88 Ų), and hydrogen bonding capacity (4 acceptors, 2 donors) align with expectations for amidoxime-bearing piperidine derivatives.
Summary Table of Key Properties and Synthetic Parameters
Parameter | Value / Description |
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Molecular formula | C11H21N3O3 |
Molecular weight | 243 Da |
LogP | 0.89 |
Polar surface area | 88 Ų |
Hydrogen bond acceptors/donors | 4 / 2 |
Typical solvents | NMP, DMF |
Base used | Potassium carbonate |
Temperature range | 70–105°C |
Atmosphere | Nitrogen (inert) |
Yield (related synthesis) | Up to 95% |
Purification | Filtration, washing with water, drying |
Research Findings and Notes
- The Boc protecting group on the piperidine nitrogen is crucial for regioselective functionalization and stability during synthesis.
- Hydroxylamine-mediated conversion to the amidoxime is a well-established method for introducing the N'-hydroxycarbamimidoyl group.
- Reaction parameters such as temperature, solvent choice, and base concentration significantly affect yield and purity.
- The compound is typically synthesized as a racemate, but enantiopure versions can be prepared using chiral starting materials and asymmetric synthesis techniques.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine ring via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. Subsequent steps may involve coupling reactions with hydroxylamine derivatives under controlled conditions. For example, similar compounds have been synthesized using coupling reagents and optimized solvent systems (e.g., dichloromethane or tetrahydrofuran) to achieve high yields. Purification is typically performed via silica gel column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like HSQC/HMBC) is critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Elemental analysis further corroborates composition. For resolving tautomeric or stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) may be employed .
Q. What are the primary research applications of this compound?
The compound serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting enzyme inhibition (e.g., proteases, kinases) or central nervous system (CNS) receptors. It is also used in organic synthesis to explore novel heterocyclic frameworks and as a precursor for functionalized piperidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Key parameters include:
- Solvent choice : Aprotic solvents (THF, DCM) reduce nucleophilic side reactions.
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., Boc protection) prevents decomposition.
- Stoichiometry : Precise molar ratios of coupling agents (e.g., DCC/DMAP) minimize unreacted intermediates.
- Progress monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy ensures reaction completion before quenching .
Q. How should researchers address discrepancies in spectral data during characterization?
Unexpected NMR peaks may arise from impurities, tautomerism, or residual solvents. Mitigation strategies include:
- Cross-validation : Use HPLC-MS to confirm purity and 2D NMR to resolve overlapping signals.
- Comparative analysis : Benchmark experimental data against computational predictions (e.g., ChemDraw NMR simulations).
- Recrystallization : Repurify the compound using gradient solvent systems to eliminate contaminants .
Q. What experimental approaches are recommended to assess biological activity?
- In vitro assays : Enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods) and cell viability assays (MTT/XTT).
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity.
- In silico modeling : Molecular docking predicts interactions with biological targets (e.g., CNS receptors or catalytic enzyme pockets) .
Methodological Deep-Dive
Q. What strategies enhance the stability of this compound during storage?
- Storage conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify sensitivity to heat and moisture .
Q. How can researchers design experiments to study structure-activity relationships (SAR)?
- Analog synthesis : Modify the hydroxycarbamimidoyl or piperidine moieties and compare bioactivity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups.
- Crystallography : Resolve co-crystal structures with target proteins to visualize binding modes .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors).
- Batch variability : Re-synthesize the compound under stringent conditions to ensure consistency.
- Meta-analysis : Cross-reference results with structurally similar compounds in databases like PubChem or ChEMBL .
Q. Why might synthetic yields vary between laboratories?
Variations arise from:
- Reagent purity : Use freshly distilled solvents and high-purity starting materials.
- Scale effects : Optimize mixing efficiency and heat transfer for large-scale reactions.
- Ambient conditions : Humidity-sensitive steps require glovebox or desiccant setups .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.